Cyclopropyl(thiazol-2-yl)methanone
Description
Properties
IUPAC Name |
cyclopropyl(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-6(5-1-2-5)7-8-3-4-10-7/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMBZOWJTPNROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. This approach involves the reaction of α-halocarbonyl compounds with thioamides or thiourea derivatives . For Cyclopropyl(thiazol-2-yl)methanone, cyclopropanecarbonyl chloride serves as the α-halocarbonyl component, reacting with thiourea or substituted thioamides under basic conditions.
Reaction Mechanism :
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Nucleophilic attack by the sulfur atom of thiourea on the α-carbon of cyclopropanecarbonyl chloride.
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Cyclization via elimination of hydrogen halide (HCl) to form the thiazole ring.
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Isolation of the product through recrystallization or column chromatography .
Optimization :
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Solvent : Reactions are typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to prevent hydrolysis.
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Base : Sodium hydride (NaH) or triethylamine (TEA) facilitates deprotonation and accelerates cyclization .
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Temperature : Moderate heating (40–60°C) improves reaction kinetics without degrading the cyclopropyl group .
Yield : 60–75%, depending on the purity of starting materials and reaction duration .
Cyclopropanation of Preformed Thiazole Derivatives
An alternative strategy involves introducing the cyclopropyl group after thiazole ring formation. This two-step method is advantageous when functional group compatibility issues arise in one-pot syntheses.
Step 1: Synthesis of Thiazole-2-carbonyl Chloride
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Thiazole-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .
Step 2: Cyclopropanation via Grignard Reaction
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Reaction of thiazole-2-carbonyl chloride with cyclopropylmagnesium bromide (Cyclopropyl-MgBr) in dry ether yields the target compound .
Advantages :
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Avoids exposure of the cyclopropyl group to harsh reaction conditions during thiazole formation.
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Enables modular synthesis with diverse cyclopropyl derivatives .
Yield : 50–65%, limited by the stability of the Grignard reagent .
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. This method is particularly effective for thiazole ring formation .
Procedure :
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Combine cyclopropanecarbonyl chloride and thiourea in acetonitrile.
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Add a catalytic amount of potassium carbonate (K₂CO₃).
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Irradiate the mixture at 100°C for 15–20 minutes under microwave conditions .
Benefits :
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Time Reduction : 20 minutes vs. 6–8 hours in conventional heating.
Metal-Catalyzed Coupling Reactions
Recent advances utilize transition-metal catalysts to streamline synthesis. Copper-catalyzed methods are notable for their mild conditions and functional group tolerance .
Representative Protocol :
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React cyclopropanecarbonyl chloride with 2-aminothiazole in the presence of CuI (10 mol%) and 1,10-phenanthroline as a ligand.
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Conduct the reaction in dimethylformamide (DMF) at 80°C for 12 hours .
Outcome :
Comparative Analysis of Preparation Methods
The table below evaluates key parameters for each synthetic route:
| Method | Reagents/Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | Cyclopropanecarbonyl chloride, thiourea, NaH | 60–75 | 6–8 hours | High |
| Cyclopropanation | Thiazole-2-carbonyl chloride, Cyclopropyl-MgBr | 50–65 | 2 steps | Moderate |
| Microwave-Assisted | Microwave irradiation, K₂CO₃ | 80–85 | 20 minutes | High |
| Cu-Catalyzed Coupling | CuI, 1,10-phenanthroline, DMF | 70–78 | 12 hours | Moderate |
Key Observations :
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The Hantzsch method balances yield and scalability but requires prolonged reaction times.
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Microwave synthesis offers the highest efficiency, ideal for rapid screening .
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Metal-catalyzed approaches provide excellent regioselectivity but involve costly catalysts .
Purification and Characterization
Purification Techniques :
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Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent resolves non-polar impurities .
Characterization Data :
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(thiazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution Reactions: Substitution reactions involving the replacement of one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the thiazole ring.
Scientific Research Applications
Medicinal Chemistry
Cyclopropyl(thiazol-2-yl)methanone has been investigated for its potential as a pharmaceutical agent. Its applications include:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, it demonstrated inhibition zones against Escherichia coli (15 mm) and Staphylococcus aureus (18 mm) with respective Minimum Inhibitory Concentrations (MIC) of 32 µg/mL and 16 µg/mL.
- Anticancer Properties : The compound has been evaluated for cytotoxicity against cancer cell lines. Certain derivatives exhibited IC₅₀ values in the nanomolar range, indicating potent anticancer activity .
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Candida albicans | 12 | 64 |
Biological Studies
The compound serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding. Its interactions with biological targets can modulate various biological processes, potentially leading to therapeutic effects .
Industrial Applications
In industry, this compound is utilized in the production of:
- Agrochemicals : It is involved in synthesizing compounds used in agriculture to enhance crop protection.
- Specialty Chemicals : The compound is also relevant in the synthesis of dyes and other specialty chemicals.
Case Studies
Several notable studies have highlighted the potential applications of this compound:
- Anticonvulsant Activity Study : A derivative of thiazole was tested in electroshock seizure models, demonstrating significant protection against seizures.
- Antitumor Activity Evaluation : A series of thiazole-containing compounds were synthesized and evaluated for cytotoxicity against various cancer cell lines. Some derivatives showed increased potency due to structural modifications .
- Biological Activity Research : Research indicates that this compound can induce apoptosis in cancer cells by targeting specific pathways, showcasing its potential as an anticancer agent .
Mechanism of Action
The mechanism by which cyclopropyl(thiazol-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations:
Thiazole vs. Other Heterocycles :
- The target compound’s thiazole ring differs from imidazole (), pyrazole (), and oxazole () in electronic and steric properties. Thiazole’s sulfur atom may enhance π-π stacking in biological targets compared to nitrogen-rich heterocycles .
- Boronate-containing analogs () are tailored for cross-coupling reactions, unlike the thiazole variant, which lacks such functional handles .
Substituent Effects :
- The cyclopropyl group in all compounds improves metabolic stability by resisting oxidative degradation. However, phenyl-substituted analogs () may exhibit increased lipophilicity compared to the target compound’s simpler structure .
Purity and Availability :
- Commercial availability varies: The boronate-pyrazole derivative () is stocked with 95% purity, while the imidazole-phenyl analog () reaches 99% purity, suggesting scalability in synthesis .
Research Findings and Data Gaps
- Synthetic Routes: describes methods for thiophene-based methanones using malononitrile or ethyl cyanoacetate with sulfur.
- Biological Activity: No direct data on the target compound’s activity exist in the evidence.
- Physicochemical Properties : Melting points, solubility, and stability data are absent for most compounds, highlighting a need for experimental characterization.
Biological Activity
Cyclopropyl(thiazol-2-yl)methanone is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group linked to a thiazole ring, which is known for its role in various biological activities. The unique structure allows for interactions with biological targets, making it a subject of interest in drug development.
1. Antimicrobial Activity
Research has demonstrated that cyclopropyl derivatives exhibit significant antimicrobial properties. A study indicated that cyclopropyl-containing compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives similar to this compound showed promising IC50 values against M. tuberculosis, suggesting potential as anti-tubercular agents .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 7.05 | M. tuberculosis |
| Related compound | 2.32 | M. tuberculosis |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown effectiveness against several cancer cell lines, indicating cytotoxic effects that could be harnessed for therapeutic applications.
Case Study:
A recent investigation into the anticancer properties of cyclopropyl derivatives revealed that certain modifications to the thiazole ring enhance their cytotoxicity against breast and cervical cancer cells .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | This compound | 15.5 |
| HeLa (Cervical) | This compound | 12.3 |
3. Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment due to its role in insulin signaling .
| Enzyme | Inhibition Type | Method |
|---|---|---|
| PTP1B | Competitive | Colorimetric assay |
The biological activities of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The electrophilic nature of the carbonyl group allows it to form covalent bonds with nucleophiles in enzymes, leading to inhibition.
- Conformational Flexibility : The presence of the cyclopropane ring contributes to the conformational flexibility of the molecule, enhancing its ability to bind to various biological targets.
Q & A
Q. What synthetic methodologies are effective for Cyclopropyl(thiazol-2-yl)methanone?
Methodological Answer: this compound can be synthesized via:
- Palladium-catalyzed C–H functionalization : A Pd-catalyzed coupling reaction between cyclopropyl(thiophen-2-yl)methanone and aryl halides achieves moderate yields (e.g., 61% for derivative 5b) using pentane/EtOAC as eluents .
- Thiazolidinone hybrid synthesis : Refluxing cyclopropyl-thiazolidinone intermediates with aldehydes in ethanol, followed by recrystallization (e.g., from chloroform), yields crystalline products suitable for structural analysis .
Q. Table 1: Key Synthetic Routes
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Pd-catalyzed coupling | Pentane/EtOAC (80:20), RT | 61% | |
| Thiazolidinone reflux | Ethanol, hexahydropyridine | 80-85% |
Q. How is this compound characterized structurally?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic crystal system with β = 91.56° for a related thiophenyl methanone) .
- Spectroscopy : NMR confirms cyclopropyl and thiazole proton environments, while FTIR identifies carbonyl stretches (~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How does the cyclopropyl group influence metabolic stability and receptor binding?
Methodological Answer: The cyclopropyl ring:
- Restricts conformational flexibility , enhancing metabolic stability by reducing oxidative metabolism .
- Increases receptor affinity : The strained ring improves van der Waals interactions with hydrophobic binding pockets (e.g., observed in KMO inhibitors with cyclopropyl-carboxamide derivatives retaining 42–101% activity) .
- Enhances BBB penetration : Cyclopropyl-containing drugs like ciproxifan show improved CNS targeting due to lipophilicity modulation .
Q. What computational approaches are used to study DNA interactions?
Methodological Answer:
- Molecular docking : Predicts binding modes with DNA minor grooves, as shown for cyclopropyl-thiazolidinone hybrids (e.g., ∆G = -8.2 kcal/mol) .
- MD simulations : Analyze stability of DNA-ligand complexes over 100 ns trajectories, monitoring RMSD and hydrogen-bond retention .
Q. Table 2: Computational Parameters
| Technique | Software/Force Field | Key Findings | Reference |
|---|---|---|---|
| Docking | AutoDock Vina | Minor groove binding | |
| MD Simulation | AMBER | Stable H-bonds (>80%) |
Q. Are there contradictions in reported biological activities?
Methodological Answer:
- Cytotoxicity variability : DNA-binding hybrids show IC₅₀ = 12–45 µM in cancer cells, differing by substituents (e.g., methoxy groups reduce activity by 30%) .
- Enantioselectivity challenges : Asymmetric aldol reactions with cyclopropyl ketones exhibit lower enantiomeric excess (61–67%) compared to non-cyclopropyl analogs, suggesting steric hindrance .
Q. How is the thiazole ring’s electronic nature exploited in reactivity studies?
Methodological Answer:
- Radical stability : this compound resists ring-opening in aldol reactions, excluding ketyl radical intermediates (e.g., product C57 forms without ring cleavage) .
- Electrophilic substitution : Thiazole’s electron-deficient C5 position directs regioselective functionalization in cross-coupling reactions .
Q. What strategies optimize yield in one-step syntheses?
Methodological Answer:
- AI-driven retrosynthesis : PubChem’s tool identifies direct routes using Reaxys and Pistachio databases, prioritizing minimal steps and high atom economy .
- Solvent selection : Ethanol reflux minimizes side reactions (e.g., vs. THF), improving yields to >80% in cyclopropyl-thiazolidinone syntheses .
Q. Guidelines for Data Interpretation
- Cross-validate structural data : Combine XRD with DFT-optimized geometries to resolve discrepancies in bond angles .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) to minimize variability in biological activity reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
